molecular formula C8H6BrClO4S B2835750 Methyl 4-bromo-3-(chlorosulfonyl)benzoate CAS No. 168969-13-9

Methyl 4-bromo-3-(chlorosulfonyl)benzoate

Cat. No.: B2835750
CAS No.: 168969-13-9
M. Wt: 313.55
InChI Key: ZGWQJOHDTZYTQW-UHFFFAOYSA-N
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Description

Contextualization within Advanced Organic Synthesis

In the realm of advanced organic synthesis, the demand for readily available and highly functionalized starting materials is ever-present. Methyl 4-bromo-3-(chlorosulfonyl)benzoate fits this requirement perfectly, offering a scaffold that can be elaborated through a variety of well-established and cutting-edge synthetic methodologies. The presence of an electron-withdrawing chlorosulfonyl group and a bromine atom on the aromatic ring influences its reactivity, allowing for selective transformations at different positions. This controlled reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and elegant construction of target molecules with high precision.

Significance as a Multifunctional Building Block and Intermediate

The significance of this compound lies in its capacity to act as a multifunctional building block. Each of its functional groups can participate in a distinct set of chemical reactions, providing multiple avenues for molecular diversification.

The Chlorosulfonyl Group: This highly reactive moiety is a precursor to a wide range of sulfonamide derivatives. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, anticancer, and diuretic properties. nih.gov The reaction of the chlorosulfonyl group with primary or secondary amines is a straightforward and high-yielding transformation, making it an attractive route for the synthesis of novel therapeutic agents. nih.gov

The Bromo Group: The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents at this position, further expanding the molecular diversity that can be accessed from this intermediate.

Overview of Research Trajectories and Synthetic Utility

Current research involving compounds structurally related to this compound points towards its potential application in the synthesis of biologically active molecules. For instance, the synthesis of "Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate" as an intermediate for novel antimicrobial agents highlights the utility of the chlorosulfonyl group in forming sulfonamides with potential therapeutic value. nih.gov

Furthermore, the synthesis of benzothiadiazine derivatives, a class of heterocyclic compounds with a range of biological activities including anticancer properties, often involves the use of precursors containing a chlorosulfonyl group. This suggests a potential synthetic trajectory for this compound in the construction of such heterocyclic systems.

The combination of a reactive sulfonyl chloride and a halogenated aromatic ring within the same molecule presents a powerful tool for the synthesis of complex, polyfunctionalized aromatic compounds. The differential reactivity of these groups allows for a stepwise and controlled elaboration of the molecular structure.

Delimitation of Research Focus

This article will focus exclusively on the chemical properties and synthetic applications of this compound as a building block in organic synthesis. The discussion will be centered on the reactivity of its functional groups and its potential for the construction of more complex molecular architectures.

Physicochemical Properties of this compound

PropertyValue
CAS Number 168969-13-9
Molecular Formula C₈H₆BrClO₄S
Molecular Weight 313.55 g/mol
SMILES COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Predicted XlogP 2.5

Data sourced from PubChem and commercial supplier websites. uni.luscbt.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWQJOHDTZYTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168969-13-9
Record name methyl 4-bromo-3-(chlorosulfonyl)benzoate
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Synthetic Methodologies for Methyl 4 Bromo 3 Chlorosulfonyl Benzoate

Established Synthetic Routes and Procedural Variations

The most established synthetic route to Methyl 4-bromo-3-(chlorosulfonyl)benzoate commences with a pre-functionalized benzoic acid derivative, typically 4-bromobenzoic acid. This starting material undergoes a directed sulfonation followed by esterification.

Regioselective Halogenation Strategies

The synthesis of the target compound typically starts with an already halogenated precursor, such as 4-bromobenzoic acid, thus defining the initial regiochemistry. However, understanding the principles of regioselective halogenation of benzoic acid derivatives is crucial for alternative synthetic designs. The carboxyl group (-COOH) of benzoic acid is a deactivating, meta-directing group for electrophilic aromatic substitution. This means that direct bromination of benzoic acid would primarily yield 3-bromobenzoic acid.

To achieve the 4-bromo substitution pattern, one common strategy is to start with a precursor where the desired regiochemistry is already established, such as p-toluic acid (4-methylbenzoic acid). The methyl group is an ortho, para-directing group. Bromination of p-toluic acid would yield a mixture of products, but the para-bromo isomer can be synthesized through specific routes. Subsequently, the methyl group can be oxidized to a carboxylic acid. Another approach involves the radical bromination of the methyl group of p-toluic acid using N-bromosuccinimide (NBS), followed by further transformations.

Directed Sulfonylation Techniques

With 4-bromobenzoic acid as the starting material, the next key step is the introduction of the chlorosulfonyl group. This is typically achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation. The directing effects of the existing substituents on the aromatic ring, the bromo group, and the carboxyl group, are critical in determining the position of the incoming chlorosulfonyl group. The bromo group is an ortho, para-director, while the carboxyl group is a meta-director. In the case of 4-bromobenzoic acid, the position meta to the carboxyl group is the 3-position, which is also ortho to the bromo group. Both groups, therefore, direct the incoming electrophile to the same position, leading to the desired 3-substituted product.

A common and effective reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction involves heating 4-bromobenzoic acid with an excess of chlorosulfonic acid. The reaction proceeds to introduce the chlorosulfonyl group at the 3-position, yielding 4-bromo-3-(chlorosulfonyl)benzoic acid.

Table 1: Procedural Variations for the Chlorosulfonation of 4-Bromobenzoic Acid

ReagentTemperature (°C)Reaction Time (hours)Observations
Chlorosulfonic acid1458The reaction mixture is heated, and after completion, it is poured over ice to precipitate the product.

Esterification Protocols for Benzoic Acid Derivatives

The final step in the synthesis is the esterification of the carboxylic acid group of 4-bromo-3-(chlorosulfonyl)benzoic acid to form the methyl ester. This transformation is typically accomplished through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final methyl ester product.

Given that 4-bromo-3-(chlorosulfonyl)benzoic acid is a sterically hindered and electronically deactivated substrate, the esterification might require more forcing conditions, such as higher temperatures or longer reaction times, compared to the esterification of simple benzoic acid.

Table 2: Esterification Protocols for Substituted Benzoic Acids

Carboxylic AcidAlcoholCatalystTemperature (°C)Reaction Time (hours)Yield (%)
4-Bromobenzoic acidMethanolDichlorohydantoin60799
Benzoic acidMethanolSulfuric acidRefluxNot specifiedNot specified

Precursor Synthesis and Starting Material Derivation

The primary precursor for the synthesis of this compound is 4-bromobenzoic acid. This starting material can be synthesized through various methods. One common industrial method involves the liquid-phase oxidation of p-bromotoluene. This process often uses a catalyst system, such as cobalt acetate and manganese acetate, with oxygen as the oxidant in a solvent like glacial acetic acid.

Another laboratory-scale synthesis of 4-bromobenzoic acid starts from p-toluic acid. The methyl group of p-toluic acid can be brominated using N-bromosuccinimide (NBS) under radical initiation conditions to form 4-(bromomethyl)benzoic acid. This intermediate can then be further transformed into 4-bromobenzoic acid.

Optimization of Synthetic Pathways and Process Intensification

Enhancement of Reaction Yields and Selectivity

Optimizing the synthetic pathway for this compound involves maximizing the yield and selectivity of each step while minimizing reaction times and the use of hazardous reagents.

For the chlorosulfonation step , the reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent side reactions and decomposition of the product. The use of a significant excess of chlorosulfonic acid helps to drive the reaction to completion. The workup procedure, involving quenching the reaction mixture with ice, is critical for the isolation of a clean product.

In the esterification step , particularly for a deactivated substrate like 4-bromo-3-(chlorosulfonyl)benzoic acid, several strategies can be employed to enhance the yield. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Fischer esterification of substituted benzoic acids. The choice of catalyst is also important; while strong mineral acids are effective, solid acid catalysts are also being explored for their ease of separation and potential for recycling. The removal of water, a byproduct of the reaction, can also shift the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol.

Table 3: Comparison of Conventional vs. Optimized Esterification Conditions

MethodCatalystSolventTemperature (°C)Reaction TimeYield
Conventional HeatingSulfuric AcidMethanol (excess)RefluxSeveral hoursModerate to Good
Microwave IrradiationSulfuric AcidMethanol130-15015 minutesGood to Excellent

Purification and Isolation Methodologies

The crude this compound obtained after precipitation is often contaminated with unreacted starting material, the corresponding sulfonic acid (formed by hydrolysis of the sulfonyl chloride), and other byproducts. Therefore, purification is a critical step to obtain the compound in high purity. Several methodologies can be employed for the purification and isolation of aryl sulfonyl chlorides.

Recrystallization: This is a common technique for purifying solid organic compounds. For sulfonyl chlorides, a non-polar solvent system is typically used to avoid hydrolysis. Petroleum ether has been reported as a suitable solvent for the recrystallization of various benzenesulfonyl chlorides. cdnsciencepub.com The crude product is dissolved in a minimal amount of a suitable hot solvent, and then allowed to cool slowly, leading to the formation of crystals of the purified compound, which can then be isolated by filtration. It is important to note that many sulfonyl chlorides are low-melting solids, which can make crystallization challenging. globalspec.com

Column Chromatography: Silica gel flash column chromatography is another effective method for the purification of sulfonyl chlorides. nih.gov A solution of the crude product is loaded onto a silica gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexanes and a slightly more polar solvent like ethyl acetate. The different components of the mixture travel through the column at different rates, allowing for their separation and the collection of pure fractions of this compound.

Aqueous Work-up: For aryl sulfonyl chlorides that are not readily hydrolyzed, an aqueous work-up can be performed. This involves dissolving the crude product in a water-immiscible organic solvent and washing with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure. nih.gov

MethodDescriptionKey Considerations
Recrystallization Dissolving the crude solid in a hot solvent and allowing it to crystallize upon cooling.Choice of a non-hydrolytic solvent is crucial. Low melting point may hinder crystallization.
Column Chromatography Separation based on differential adsorption on a stationary phase (e.g., silica gel).Effective for separating compounds with different polarities. Requires appropriate solvent selection.
Aqueous Work-up Removal of acidic impurities by washing with a basic aqueous solution.Only suitable for sulfonyl chlorides with low susceptibility to hydrolysis.

Table 2: Purification and Isolation Methodologies for this compound

Exploration of Sustainable Synthetic Approaches

Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid and chlorinated solvents, which raise environmental concerns. Consequently, there is growing interest in developing more sustainable and greener synthetic routes.

Use of Greener Solvents: One approach to a more sustainable synthesis is the replacement of conventional organic solvents with more environmentally benign alternatives. Ionic liquids have been investigated as reusable and non-volatile solvents for sulfonation reactions. acs.org These reactions can proceed efficiently in ionic liquids, and the product can often be easily separated, allowing for the recycling of the ionic liquid.

Alternative Sulfonating Agents: Research into alternative, less hazardous sulfonating agents is ongoing. For instance, 1,3-disulfonic acid imidazolium chloride has been explored as a regioselective sulfonating agent for toluene. acs.org While not a direct replacement for chlorosulfonation, this indicates a trend towards developing milder and more selective reagents.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. A sustainable photocatalytic method for the synthesis of sulfonyl chlorides from arenediazonium salts has been developed using a heterogeneous, metal-free carbon nitride photocatalyst. mpg.de This approach operates under mild conditions (room temperature and visible light) and shows high functional group tolerance. Although this method starts from a different precursor, it represents a promising direction for the future sustainable synthesis of aryl sulfonyl chlorides.

ApproachDescriptionPotential Advantages
Ionic Liquids Using ionic liquids as recyclable solvents for sulfonation reactions.Reduced use of volatile organic compounds, potential for catalyst/solvent recycling.
Alternative Reagents Development of milder and more selective sulfonating agents.Improved safety profile, potentially higher selectivity and reduced byproducts.
Photocatalysis Utilizing light energy to drive the synthesis of sulfonyl chlorides from alternative precursors.Use of renewable energy, mild reaction conditions, high functional group tolerance.

Table 3: Sustainable Synthetic Approaches for Aryl Sulfonyl Chlorides

Catalytic Systems in the Synthesis of this compound

While the direct chlorosulfonation of Methyl 4-bromobenzoate with chlorosulfonic acid is a non-catalytic process, research into catalytic methods for the synthesis of aryl sulfonyl chlorides is an active area. These catalytic systems aim to improve efficiency, selectivity, and substrate scope under milder reaction conditions.

Palladium-Catalyzed Cross-Coupling: A significant advancement in the synthesis of aryl sulfonyl chlorides involves palladium-catalyzed cross-coupling reactions. One such method describes the preparation of aryl sulfonyl chlorides from arylboronic acids. nih.gov This process exhibits good functional group tolerance and proceeds under mild conditions. While this represents a different synthetic strategy (formation of the C-S bond rather than C-H functionalization), it highlights the potential of transition metal catalysis in accessing these important intermediates.

Copper-Catalyzed Sandmeyer-Type Reactions: The Sandmeyer reaction, which involves the conversion of anilines to various functional groups via diazonium salts, can be used to prepare aryl sulfonyl chlorides. This reaction is typically catalyzed by copper salts, such as copper(I) chloride or copper(II) chloride. mpg.de The aniline (B41778) precursor to this compound would be Methyl 3-amino-4-bromobenzoate. This catalytic approach offers excellent regiocontrol as the position of the sulfonyl chloride group is determined by the position of the amino group in the starting aniline.

Heterogeneous Photocatalysis: As mentioned in the sustainable approaches, heterogeneous photocatalysts like potassium poly(heptazine imide) can be used for the synthesis of sulfonyl chlorides from arenediazonium salts. mpg.de The key advantage of a heterogeneous catalyst is its ease of separation from the reaction mixture and its potential for reuse, which aligns with the principles of green chemistry.

Catalytic SystemPrecursorReaction TypeKey Features
Palladium Catalysis Arylboronic AcidCross-CouplingMild conditions, good functional group tolerance.
Copper Catalysis Aniline (via Diazonium Salt)Sandmeyer ReactionExcellent regiocontrol, utilizes readily available starting materials.
Heterogeneous Photocatalysis Arenediazonium SaltPhotocatalytic Sandmeyer-typeMetal-free, sustainable, reusable catalyst, mild conditions.

Table 4: Catalytic Systems for the Synthesis of Aryl Sulfonyl Chlorides

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a powerful electrophilic functional group, characteristic of sulfonyl chlorides. The sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it susceptible to attack by a variety of nucleophiles.

The primary mode of reactivity for the chlorosulfonyl group is nucleophilic acyl-type substitution. In this mechanism, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This process is analogous to the reactions of carboxylic acid chlorides and is fundamental to the formation of sulfonamides and sulfonate esters.

One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to form stable sulfonamide bonds (-SO₂-NRR'). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The reaction of Methyl 4-bromo-3-(chlorosulfonyl)benzoate with an amine proceeds via nucleophilic attack of the amine's lone pair of electrons on the sulfur atom.

For instance, the reaction with a generic primary amine (R-NH₂) would yield the corresponding N-substituted sulfonamide. These sulfonamide derivatives are significant structural motifs in medicinal chemistry. nih.gov

Table 1: Representative Reaction for Sulfonamide Formation

Reactant Reagent Base Solvent Product
This compound Primary/Secondary Amine Pyridine or Triethylamine Dichloromethane (B109758) Methyl 4-bromo-3-(sulfamoyl)benzoate derivative

Similarly, the chlorosulfonyl group readily reacts with alcohols or phenols in the presence of a base to form sulfonate esters (-SO₂-OR). This transformation, often referred to as sulfonylation, provides a method for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions. The reaction mechanism involves the oxygen atom of the alcohol acting as the nucleophile. Catalysts such as ytterbium(III) trifluoromethanesulfonate (B1224126) can be employed to facilitate this reaction efficiently under neutral and mild conditions. organic-chemistry.org

Table 2: Representative Reaction for Sulfonate Ester Formation

Reactant Reagent Base/Catalyst Solvent Product
This compound Alcohol/Phenol Pyridine / Yb(OTf)₃ Acetonitrile Methyl 4-bromo-3-((alkoxy/phenoxy)sulfonyl)benzoate

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that can react with sulfonyl chlorides. msu.edu However, the high reactivity of these reagents can lead to a lack of selectivity. The reaction of this compound with a Grignard reagent could potentially lead to the formation of a sulfone (R-SO₂-Ar) through the displacement of the chloride. It is also possible for the organometallic reagent to react with the methyl ester group or undergo metal-halogen exchange with the aryl bromine, complicating the reaction outcome. Careful control of stoichiometry and temperature is crucial to direct the reaction toward the desired product.

Transformations Involving the Aryl Bromine Substituent

The carbon-bromine (C-Br) bond on the aromatic ring provides a second reactive handle on the molecule, which is primarily exploited in transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. rsc.org The aryl bromine of this compound can serve as the electrophilic partner in these transformations. A key advantage is the potential for chemoselectivity, where the C-Br bond can be reacted selectively while leaving the chlorosulfonyl group intact for subsequent modification.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used to form biaryl structures. The reaction of this compound with an arylboronic acid would yield a derivative of methyl 3-(chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylate. The choice of catalyst, ligand, and base is critical for achieving high yields. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. This transformation would allow for the introduction of various vinyl groups at the 4-position of the benzoate (B1203000) ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Reacting this compound under Sonogashira conditions would lead to the synthesis of arylethynyl derivatives, which are valuable intermediates in materials science and pharmaceuticals. The reaction is generally carried out under mild, often room temperature, conditions. wikipedia.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst System Typical Base Product Type
Suzuki-Miyaura Boronic Acid (R-B(OH)₂) Pd(PPh₃)₄, Pd(OAc)₂ K₂CO₃, Cs₂CO₃ Biaryl
Heck Alkene (R-CH=CH₂) Pd(OAc)₂, PdCl₂ Et₃N, K₂CO₃ Substituted Alkene
Sonogashira Terminal Alkyne (R-C≡CH) Pd(PPh₃)₂Cl₂, CuI Et₃N, Diethylamine Aryl Alkyne

The strategic application of these distinct reactivities allows for the sequential and controlled elaboration of the this compound core, enabling the synthesis of a diverse array of complex and functionally rich molecules.

Magnesium or Lithium Halogen Exchange Reactions for Grignard/Organolithium Reagent Formation

The transformation of an aryl bromide into a Grignard reagent (organomagnesium halide) or an organolithium compound via halogen-metal exchange is a cornerstone of organic synthesis for forming new carbon-carbon bonds. adichemistry.commnstate.edu This process involves the insertion of magnesium into the carbon-bromine bond or exchange with an organolithium species, reversing the polarity of the carbon atom and rendering it highly nucleophilic. adichemistry.com

However, the direct formation of a stable Grignard or organolithium reagent from this compound is considered chemically infeasible under standard conditions. The presence of the highly electrophilic methyl ester and, particularly, the sulfonyl chloride functional groups on the same molecule precludes the survival of the strongly basic and nucleophilic organometallic species.

Should the Grignard or organolithium reagent form, it would readily undergo intermolecular reaction with the starting material. The newly formed nucleophilic carbon center would attack the electrophilic sulfur atom of the sulfonyl chloride or the carbonyl carbon of the methyl ester of another molecule, leading to a complex mixture of oligomeric side products. The high reactivity of Grignard reagents with esters and other carbonyl compounds is well-documented. mnstate.edu Due to this inherent incompatibility, synthetic routes requiring the nucleophilicity of the C4 carbon typically involve alternative strategies or the use of a different starting material lacking these incompatible functional groups.

Modifications of the Methyl Ester Functional Group

The methyl ester group of this compound can undergo a variety of transformations common to carboxylic acid derivatives. However, the outcome and selectivity of these reactions are dictated by the reaction conditions and the concurrent reactivity of the sulfonyl chloride and aryl bromide groups.

Ester Hydrolysis and Saponification to Carboxylic Acid

Hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-bromo-3-(chlorosulfonyl)benzoic acid, can be achieved under either basic (saponification) or acidic conditions.

Basic Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) in an aqueous or mixed aqueous-organic solvent system, will readily hydrolyze the ester. chemspider.com However, the sulfonyl chloride group is also highly susceptible to hydrolysis under these conditions, rapidly converting to the corresponding sodium sulfonate. The final product after acidification would therefore be 4-bromo-3-(sulfo)benzoic acid.

Acidic Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the ester can be hydrolyzed to the carboxylic acid. This method offers a better chance of preserving the sulfonyl chloride group, as sulfonyl chlorides are generally more stable in acidic media than in basic media. However, prolonged heating in aqueous acid can also lead to the slow hydrolysis of the sulfonyl chloride.

ConditionReagentsEster TransformationSulfonyl Chloride TransformationFinal Product (after workup)
Basic NaOH (aq), Heat-COOCH₃ → -COO⁻Na⁺-SO₂Cl → -SO₃⁻Na⁺4-bromo-3-(sulfo)benzoic acid
Acidic H₂SO₄ (aq), Heat-COOCH₃ → -COOH-SO₂Cl → -SO₂Cl (major) or -SO₃H (minor)4-bromo-3-(chlorosulfonyl)benzoic acid

Transesterification Reactions with Various Alcohols

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a base catalyst. For this compound, acid-catalyzed transesterification under anhydrous conditions is the preferred method. The absence of water is crucial to prevent the hydrolysis of the sensitive sulfonyl chloride group. This reaction allows for the replacement of the methyl group with a variety of other alkyl or aryl groups.

Reactant AlcoholCatalystExpected Ester Product
EthanolH₂SO₄ (catalytic)Ethyl 4-bromo-3-(chlorosulfonyl)benzoate
IsopropanolH₂SO₄ (catalytic)Isopropyl 4-bromo-3-(chlorosulfonyl)benzoate
Benzyl AlcoholH₂SO₄ (catalytic)Benzyl 4-bromo-3-(chlorosulfonyl)benzoate
tert-ButanolH₂SO₄ (catalytic)tert-Butyl 4-bromo-3-(chlorosulfonyl)benzoate

Amidation Reactions for Carboxamide Formation

The conversion of the methyl ester to a carboxamide is typically achieved by heating with an amine. However, in the case of this compound, this transformation is not selective. The sulfonyl chloride group is significantly more electrophilic and reactive towards amine nucleophiles than the methyl ester.

Upon addition of a primary or secondary amine, a rapid and exothermic reaction will occur at the sulfonyl chloride moiety to form a stable sulfonamide. This reaction is generally much faster than the amidation of the ester, meaning that the primary product will be a sulfonamide derivative of the parent methyl ester. For example, reaction with aniline (B41778) would yield methyl 4-bromo-3-(N-phenylsulfamoyl)benzoate, leaving the ester group intact. Selective formation of the carboxamide at the C1 position without prior modification of the sulfonyl chloride is not a feasible synthetic route.

Reduction of the Ester to Alcohol or Aldehyde Derivatives

The methyl ester can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used. The chemoselectivity of this reduction is a major consideration due to the presence of the reducible sulfonyl chloride and aryl bromide groups.

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.com However, LiAlH₄ is a powerful and unselective reagent that will also reduce the sulfonyl chloride (often to a thiol or related species) and can, under certain conditions, reduce the aryl bromide bond. masterorganicchemistry.com Therefore, treatment with LiAlH₄ would lead to a complex mixture of products rather than selectively yielding [4-bromo-3-(chlorosulfonyl)phenyl]methanol.

Reduction to Aldehyde: Reagents such as diisobutylaluminium hydride (DIBAL-H) are known to reduce esters to aldehydes at low temperatures. koreascience.kr While DIBAL-H is milder than LiAlH₄, it is still expected to react with the highly electrophilic sulfonyl chloride group. Studies on analogous compounds have shown that DIBAL-H can selectively reduce an ester in the presence of a benzylic bromide, but the presence of a sulfonyl chloride introduces a more reactive site that would likely be reduced concurrently. rsc.org

Reducing AgentReaction ConditionsExpected Outcome on EsterExpected Outcome on Other Groups
LiAlH₄ THF, 0 °C to RTReduction to primary alcohol (-CH₂OH)Reduction of -SO₂Cl and potential reduction of C-Br
NaBH₄ Methanol, RTNo reactionNo reaction
DIBAL-H Toluene, -78 °CReduction to aldehyde (-CHO)Likely reduction of -SO₂Cl

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound are well-established for each functional group.

The reaction of the sulfonyl chloride group with a nucleophile, such as an amine, generally proceeds through a nucleophilic substitution at the sulfur atom. The mechanism is typically considered to be a concerted SN2-type process, where the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. researchgate.netnih.gov Computational studies have been employed to investigate the transition states of nucleophilic substitutions on sulfonyl chlorides. researchgate.net

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the aryl bromide site follows a well-understood catalytic cycle. mit.edunih.govnsf.gov The mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.

Transmetalation: The organoborane reagent transfers its organic group to the palladium(II) center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The hydrolysis or aminolysis of the methyl ester group proceeds via a nucleophilic acyl substitution mechanism. In basic hydrolysis (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group, yielding the carboxylate.

The chemo-selectivity observed in the reactions of this compound can be rationalized by considering the relative electrophilicity of the reactive centers and the stability of the intermediates and transition states. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, making it the most susceptible to nucleophilic attack. The carbon atom of the ester carbonyl is also electrophilic but less so than the sulfonyl sulfur. The carbon atom attached to the bromine is not significantly electrophilic and does not readily undergo nucleophilic attack without the intervention of a transition metal catalyst.

Strategic Derivatization and Analog Library Generation

Rational Design Principles for Structural Modification

While specific rational design studies for Methyl 4-bromo-3-(chlorosulfonyl)benzoate are not extensively documented in publicly available literature, general principles of medicinal chemistry can be applied to guide its structural modification. The core scaffold presents key features that can be systematically altered to probe structure-activity relationships (SAR).

The primary goals of such a rational design approach would include:

Modulation of Physicochemical Properties: Modifications can be introduced to fine-tune properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, the introduction of polar groups via the sulfonyl chloride or ester functions can enhance aqueous solubility, while the addition of lipophilic moieties at the aryl bromide position can increase membrane permeability.

Exploration of Target Interactions: The three reactive handles allow for the introduction of a variety of functional groups that can engage in specific interactions—hydrogen bonding, ionic interactions, and hydrophobic interactions—with biological targets.

Investigation of Conformational Effects: The orientation of the substituents on the benzene (B151609) ring can be influenced by the nature of the derivatives, potentially impacting their binding affinity to target proteins.

A common strategy involves a scaffold-based approach, where the core this compound structure is retained, and diversity is introduced at the peripheral positions. This allows for a focused exploration of the chemical space around a privileged core structure.

Synthesis of Diversified Sulfonamide Analogs

The highly reactive sulfonyl chloride group is the most facile site for initial derivatization. Reaction with a wide array of primary and secondary amines in the presence of a base, such as pyridine (B92270) or triethylamine, readily yields a diverse library of sulfonamide analogs. nih.gov This reaction is typically carried out in an inert solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. nih.gov

The general synthetic scheme is as follows:

A representative library of sulfonamide analogs can be generated by employing a variety of amines, as illustrated in the following table:

Amine ReactantResulting Sulfonamide DerivativePotential Properties
Aniline (B41778)N-phenylsulfonamide derivativeIntroduction of an additional aromatic ring for π-π stacking interactions.
BenzylamineN-benzylsulfonamide derivativeIncreased conformational flexibility and hydrophobic interactions.
MorpholineMorpholinylsulfonamide derivativeEnhanced aqueous solubility and potential for hydrogen bonding.
PiperidinePiperidinylsulfonamide derivativeIntroduction of a basic nitrogen for potential salt formation and improved solubility.
Amino acids (e.g., Glycine methyl ester)Amino acid conjugateIntroduction of chirality and functionalities for further derivatization.

Preparation of Diverse Sulfonate Ester Derivatives

Analogous to sulfonamide synthesis, the sulfonyl chloride can be reacted with a variety of alcohols and phenols to generate a library of sulfonate ester derivatives. These reactions are also typically carried out in the presence of a base to neutralize the HCl byproduct.

The general synthetic scheme is as follows:

A diverse set of sulfonate esters can be prepared using different alcoholic and phenolic nucleophiles:

Alcohol/Phenol ReactantResulting Sulfonate Ester DerivativePotential Properties
MethanolMethyl sulfonate esterSimple ester with minimal steric bulk.
PhenolPhenyl sulfonate esterAromatic ester with potential for π-π interactions.
4-Methoxyphenol4-Methoxyphenyl sulfonate esterIntroduction of an electron-donating group on the phenyl ring.
2-PropanolIsopropyl sulfonate esterIntroduction of a branched alkyl group for increased lipophilicity.
Ethylene glycolHydroxyethyl sulfonate esterIntroduction of a primary alcohol for further functionalization.

Construction of Aryl-Coupled Derivatives via Cross-Coupling Reactions

The aryl bromide at the 4-position of the benzene ring serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the structural diversity of the analogs.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) is a common strategy.

Stille Coupling: This reaction involves the use of organostannanes as coupling partners with a palladium catalyst.

The general scheme for Suzuki coupling is shown below:

A variety of biaryl and related structures can be synthesized:

Boronic Acid/OrganostannaneResulting Coupled ProductPotential Properties
Phenylboronic acidBiphenyl derivativeExtended aromatic system for enhanced target interactions.
4-Pyridylboronic acidPyridyl-phenyl derivativeIntroduction of a basic nitrogen for improved solubility and potential for specific interactions.
Thiophene-2-boronic acidThienyl-phenyl derivativeIntroduction of a heteroaromatic ring system.
Vinylboronic acidStyrenyl derivativeIntroduction of an alkene for further chemical modification.
Methylboronic acidMethyl-phenyl derivativeIntroduction of a small alkyl group.

Modifications of the Benzoate (B1203000) Ester Group to Access Carboxylic Acids, Amides, and Alcohols

The methyl ester group provides a third point of diversification. It can be readily transformed into other functional groups, such as carboxylic acids, amides, and alcohols, through standard organic transformations.

Hydrolysis: Base-catalyzed hydrolysis (e.g., with NaOH or LiOH) followed by acidification yields the corresponding carboxylic acid. This introduces an acidic handle for salt formation or further coupling reactions.

Amidation: The carboxylic acid can be activated (e.g., with HATU or EDC) and reacted with a variety of primary and secondary amines to form a diverse library of amides.

Reduction: The methyl ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations can be performed sequentially after modifications at the sulfonyl chloride and aryl bromide positions, allowing for a combinatorial approach to library synthesis.

TransformationReagentsResulting Functional GroupPotential Properties
HydrolysisNaOH or LiOH, then H⁺Carboxylic acidIncreased polarity, potential for ionic interactions.
Amidation1. Hydrolysis 2. Amine, coupling agentAmideIntroduction of hydrogen bond donors/acceptors, diverse substituents.
ReductionLiAlH₄AlcoholIntroduction of a hydroxyl group for hydrogen bonding or further derivatization.

Integration into Heterocyclic Ring Systems

The bifunctional nature of derivatives of this compound makes them valuable precursors for the synthesis of fused heterocyclic ring systems. For example, reaction of the sulfonyl chloride with a nucleophile containing a second reactive group can lead to intramolecular cyclization.

A notable example is the synthesis of benzothiadiazine 1,1-dioxides. researchgate.netmdpi.com Reaction of a derivative of this compound with hydrazine (B178648) can lead to the formation of a hydrazinosulfonamide intermediate, which can then undergo intramolecular cyclization to form the benzothiadiazine dioxide ring system. researchgate.net

The specific substitution pattern on the starting material will influence the regiochemistry of the cyclization and the final structure of the heterocyclic product. Further modifications of the heterocyclic scaffold can then be explored.

Exploration of Conformational Effects and Stereochemical Considerations in Derivatives

Studies on related benzenesulfonamides have shown that the amino group of the sulfonamide can adopt different orientations relative to the benzene ring. nih.gov In many cases, the amino group lies perpendicular to the plane of the benzene ring. nih.gov However, intramolecular interactions, such as hydrogen bonding, can influence the preferred conformation. nih.govnih.gov

For instance, in the crystal structure of a related compound, methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate, the two benzene rings are not coplanar, exhibiting a significant dihedral angle. nih.gov The carbomethoxy group also has a defined angle with respect to the benzene ring to which it is attached. nih.gov

When chiral amines or alcohols are used in the derivatization, diastereomeric products can be formed. The stereochemistry of these derivatives can be crucial for their interaction with chiral biological targets. The separation and characterization of individual stereoisomers would be an important aspect of a comprehensive drug discovery program based on this scaffold.

Applications in Advanced Organic Synthesis and Materials Precursors

Utilization as a Core Scaffold for Multifunctional Molecular Architectures

The structure of Methyl 4-bromo-3-(chlorosulfonyl)benzoate makes it an excellent core scaffold for building multifunctional molecular architectures. The three distinct functional groups—a sulfonyl chloride, a bromo group, and a methyl ester—can be selectively addressed in a stepwise fashion to introduce different molecular fragments.

The highly reactive chlorosulfonyl group can readily react with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other sulfur-containing linkages. The bromo substituent can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

This differential reactivity allows for the programmed, step-by-step construction of complex molecules with tailored properties. For instance, a synthetic sequence could involve the initial reaction of the chlorosulfonyl group, followed by a Suzuki coupling at the bromo position, and finally, modification of the ester group. This controlled approach is highly valuable in the synthesis of molecules designed for specific applications in fields such as medicinal chemistry, materials science, and catalysis.

Role in Convergent and Divergent Synthesis Strategies

The trifunctional nature of this compound lends itself well to both convergent and divergent synthetic strategies, which are efficient methods for the assembly of complex molecules.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting with this compound, a diverse range of substituents can be introduced at each of the three reactive sites. For example, reacting the parent molecule with ten different amines at the sulfonyl chloride position would generate ten unique intermediates. Each of these could then be subjected to a Suzuki coupling with ten different boronic acids, resulting in a library of one hundred distinct molecules. This strategy is particularly powerful in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Intermediate in the Synthesis of Complex Organic Frameworks

Complex organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The synthesis of these materials relies on the use of multifunctional organic building blocks, often referred to as linkers or struts.

This compound can serve as a precursor to such linkers. For example, the bromo and ester functionalities can be modified to introduce the necessary coordinating groups for MOF or COF formation. A potential synthetic route could involve a Suzuki coupling to introduce an additional carboxylic acid or other coordinating group, followed by hydrolysis of the methyl ester to yield a dicarboxylic acid linker. The sulfonyl group could also be used to introduce further functionality or to influence the electronic properties and geometry of the resulting framework. The ability to pre-design and synthesize linkers with specific geometries and functionalities is crucial for the rational design of these advanced materials.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The structural motifs present in this compound are found in a variety of biologically active molecules. Its utility as a starting material for advanced pharmaceutical intermediates is therefore of significant interest.

DNA repair pathways are critical for maintaining genomic integrity, and their modulation is a key strategy in cancer therapy. Inhibitors of DNA repair proteins, such as RAD51, can sensitize cancer cells to DNA-damaging agents. nih.gov The synthesis of such inhibitors often involves the construction of complex heterocyclic scaffolds.

A hypothetical pathway to a precursor for a DNA repair modulator, starting from this compound, could involve the following steps:

Sulfonamide Formation: Reaction of the chlorosulfonyl group with a suitable amine to introduce a key pharmacophoric element and build molecular complexity.

Cross-Coupling Reaction: A Suzuki or other palladium-catalyzed cross-coupling reaction at the bromo position to introduce another aromatic or heteroaromatic ring system, a common feature in many enzyme inhibitors.

Ester Modification: Hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with another amine-containing fragment to complete the scaffold.

This stepwise approach allows for the systematic variation of different parts of the molecule to optimize its biological activity.

The assembly of viral capsids is a crucial step in the life cycle of many viruses, and molecules that can disrupt this process are promising antiviral agents. kit.edunih.gov These disruptors are often complex molecules that interact with the viral capsid proteins.

This compound can serve as a starting point for the synthesis of precursors to such molecules. A potential synthetic route could be:

Reaction at the Sulfonyl Chloride: The chlorosulfonyl group could be reacted with a diamine, leaving a free amine for further functionalization.

Functionalization via Cross-Coupling: The bromo group could be used to introduce a hydrophobic or hydrogen-bonding moiety via a cross-coupling reaction, which could be important for binding to the target protein.

Amide Formation: The methyl ester could be converted to a carboxylic acid and coupled with another molecular fragment to build the final complex architecture.

The versatility of this compound allows for its use in the synthesis of a wide range of other biologically relevant molecular architectures. The sulfonamide linkage, for example, is a well-known pharmacophore present in many antibacterial, diuretic, and hypoglycemic drugs. The biaryl structure that can be generated via Suzuki coupling is another common motif in pharmaceuticals.

By combining the reactivity of its three functional groups, a medicinal chemist can access a vast chemical space of potential drug candidates. The ability to readily generate libraries of compounds based on this scaffold makes it a valuable tool in modern drug discovery.

Application in the Design and Synthesis of Functional Organic Materials

This compound is a versatile building block in the creation of functional organic materials. Its utility stems from the presence of multiple reactive sites: the chlorosulfonyl group, the bromo substituent, and the methyl ester. These functional groups can undergo a variety of chemical transformations, allowing for the incorporation of this aromatic scaffold into larger molecular architectures, including as a monomer for specialized polymers and as a component in supramolecular assemblies.

The chlorosulfonyl moiety is particularly reactive towards nucleophiles such as amines and phenols, leading to the formation of stable sulfonamide or sulfonate ester linkages. This reactivity is harnessed in polymerization reactions. For instance, when reacted with diamines, this compound can act as a monomer in the synthesis of polysulfonamides. These polymers are of interest for their potential high-performance properties, including thermal stability and mechanical strength, analogous to other aromatic polyamides and polyimides. The bromo- and methyl ester groups can be further modified either before or after polymerization to fine-tune the material's properties, such as solubility, processability, and its affinity for other molecules or surfaces.

While specific, detailed research on the use of this compound in supramolecular assemblies is not extensively documented in publicly available literature, its structural features make it a candidate for such applications. Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking) to construct large, well-ordered structures. The sulfonamide linkage, which can be readily formed from the chlorosulfonyl group, is an excellent hydrogen bond donor and acceptor. The bromo substituent can participate in halogen bonding, a directional interaction that is increasingly being used in crystal engineering and the design of supramolecular architectures. The aromatic ring itself can engage in π-π stacking interactions. By strategically combining these features, it is conceivable to design and synthesize complex, self-assembling systems based on derivatives of this compound.

Use in the Development of New Catalytic Ligands

The development of new catalytic ligands is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. This compound serves as a valuable scaffold for the synthesis of novel ligands due to its combination of reactive functional groups, which allow for the introduction of coordinating moieties and the tuning of steric and electronic properties.

The primary route for converting this compound into a potential ligand involves the reaction of the chlorosulfonyl group with a molecule containing a coordinating atom. For example, reaction with an amino-phosphine, amino-alcohol, or an amino-substituted heterocycle can yield a bidentate or tridentate ligand. The resulting sulfonamide linkage acts as a stable covalent linker between the aromatic backbone and the coordinating group.

The bromo substituent on the aromatic ring offers a handle for further functionalization, most commonly through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of other functional groups, including other coordinating moieties, sterically demanding groups to create a specific chiral pocket around a metal center, or groups that modulate the electronic properties of the ligand. For example, a phosphine (B1218219) group could be introduced at the position of the bromine atom via a coupling reaction, resulting in a bifunctional phosphine-sulfonamide ligand.

Comprehensive Spectroscopic and Structural Elucidation of Methyl 4 Bromo 3 Chlorosulfonyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, a precise three-dimensional structure can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Methyl 4-bromo-3-(chlorosulfonyl)benzoate is anticipated to exhibit a set of distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will be characterized by a complex splitting pattern due to the spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring.

Based on the substitution pattern, three aromatic protons are present. The proton at the C2 position is expected to appear as a doublet, coupled to the proton at the C6 position. The proton at C6 will likely be a doublet of doublets, showing coupling to both the C2 and C5 protons. The proton at C5 is expected to be a doublet, coupled to the C6 proton. The methyl group of the ester will present as a sharp singlet, typically in the range of 3.9-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.2 - 8.4d~2.0
H-57.9 - 8.1d~8.5
H-68.1 - 8.3dd~8.5, ~2.0
-OCH₃3.9 - 4.0s-

Note: These are predicted values based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the ester group will appear at the most downfield region of the spectrum, typically between 164 and 166 ppm. The aromatic carbons will resonate in the range of 125-145 ppm, with their specific chemical shifts influenced by the attached substituents (bromo, chlorosulfonyl, and methoxycarbonyl groups). The carbon of the methyl ester will be observed in the upfield region, usually around 53 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O164 - 166
C1132 - 134
C2133 - 135
C3140 - 142
C4128 - 130
C5130 - 132
C6135 - 137
-OCH₃52 - 54

Note: These are predicted values. The assignments are based on incremental calculations and comparison with structurally related compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between H-5 and H-6, and between H-6 and H-2, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-2, C-5, C-6, and the methyl group based on the previously assigned proton resonances.

Other Nuclei NMR (e.g., ¹⁹F, ³¹P if relevant derivatives)

For the parent compound, this compound, there are no other NMR-active nuclei that would provide significant structural information. However, should derivatives be synthesized where the chlorosulfonyl group is reacted to form fluorosulfonates or phosphonates, ¹⁹F and ³¹P NMR spectroscopy, respectively, would become essential tools for characterization. To date, no such derivatives with published NMR data have been identified in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. The calculated monoisotopic mass of this compound (C₈H₆BrClO₄S) is 311.88586 Da. uni.lu The observation of a molecular ion peak with this precise mass would confirm the elemental composition of the compound. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be expected for the molecular ion peak.

Table 3: Predicted m/z Values for Adducts of this compound in HRMS uni.lu

AdductPredicted m/z
[M+H]⁺312.89314
[M+Na]⁺334.87508
[M-H]⁻310.87858
[M+NH₄]⁺329.91968

Data sourced from PubChem. uni.lu

The fragmentation pattern in the mass spectrum would provide further structural evidence. Key fragmentation pathways would likely involve the loss of the chlorosulfonyl group, the methoxy group, or the entire ester functionality. The observation of fragment ions corresponding to these losses would further corroborate the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have also been calculated for different adducts. These values can aid in the compound's identification when coupled with ion mobility mass spectrometry.

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections for this compound uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺312.89314142.7
[M+Na]⁺334.87508157.1
[M-H]⁻310.87858150.4
[M+NH₄]⁺329.91968163.1
[M+K]⁺350.84902144.6
[M+H-H₂O]⁺294.88312144.6
[M+HCOO]⁻356.88406154.9
[M+CH₃COO]⁻370.89971194.1
[M+Na-2H]⁻332.86053148.7

Note: Data is based on computational predictions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability, as the chlorosulfonyl group can be reactive at high temperatures.

Predicted mass spectrometry data under GC-MS conditions (electron ionization) suggests the molecular ion peak [M]⁺ at an m/z of 311.88531 and a negatively charged ion [M]⁻ at 311.88641, both with a predicted collision cross-section of 167.8 Ų. uni.lu The fragmentation pattern would be expected to show losses of functional groups such as the methoxy group (-OCH₃), the chloro group (-Cl), and the sulfonyl group (-SO₂).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Specific experimental Infrared (IR) and Raman spectroscopy data for this compound are not publicly available. However, the expected characteristic vibrational frequencies can be inferred from its functional groups.

C=O Stretching: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl group of the methyl ester.

S=O Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl chloride group (SO₂Cl) would produce strong bands around 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

C-O Stretching: The ester C-O stretching vibrations are expected to appear in the 1250-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration would likely be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Aromatic C-H Stretching: These would appear above 3000 cm⁻¹.

Aromatic C=C Stretching: These would be seen in the 1450-1600 cm⁻¹ region.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound is not documented in available literature. Aromatic compounds like this one are expected to exhibit absorption bands in the UV region due to π-π* electronic transitions of the benzene ring. The presence of auxochromes like the bromo, ester, and chlorosulfonyl groups would be expected to shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift) compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of this compound itself is not publicly available, the structure of a key derivative, Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate , has been determined by X-ray crystallography. nih.gov This provides valuable insight into the molecular geometry and intermolecular interactions of a closely related compound.

In this derivative, the chlorosulfonyl group has reacted to form a sulfonamide. The crystal structure reveals that the molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov The two benzene rings within the molecule are not coplanar, subtending a dihedral angle of 66.27 (8)°. nih.gov The carbomethoxy group is also twisted relative to the benzene ring to which it is attached, with a dihedral angle of 75.1 (1)°. nih.gov

Table 2: Crystal Data and Structure Refinement for Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₁BrClNO₄S
Formula Weight404.66 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.9206 (2)
b (Å)9.4600 (3)
c (Å)20.0915 (6)
β (°)94.505 (3)
Volume (ų)1500.79 (8)
Z4
Temperature (K)123

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities. While specific methods for this compound are not detailed in the literature, standard techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) would be applicable.

For instance, a Reverse-Phase HPLC (RP-HPLC) method would likely be effective. A typical system would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% formic acid in water) and an organic solvent such as acetonitrile. The separation would be based on the compound's polarity, and detection could be achieved using a UV detector set to a wavelength where the compound strongly absorbs. The purity would be determined by the peak area percentage of the main component.

TLC could be used for rapid qualitative analysis and for monitoring the progress of reactions. A suitable mobile phase would be a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with visualization under UV light.

Computational and Theoretical Investigations of Methyl 4 Bromo 3 Chlorosulfonyl Benzoate

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory - DFT)

Quantum chemical calculations are powerful tools for investigating the behavior of molecules at the atomic and electronic levels. Methods like Ab Initio and Density Functional Theory (DFT) would be employed to model the properties of Methyl 4-bromo-3-(chlorosulfonyl)benzoate with high accuracy, providing insights that are complementary to experimental data.

Electronic Structure Analysis and Molecular Orbital Theory

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, which is fundamental to its stability and reactivity. Molecular Orbital (MO) theory would describe the nature of the chemical bonds and the locations of frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For a molecule with electron-withdrawing groups like the chlorosulfonyl and bromo groups, the HOMO is expected to be localized on the benzene (B151609) ring, while the LUMO would likely be distributed over the sulfonyl and ester functionalities, making these sites susceptible to nucleophilic attack.

Table 1: Hypothetical Molecular Orbital Properties This table is illustrative and based on general principles of computational chemistry, as specific published data for this molecule is unavailable.

ParameterExpected Value / LocusSignificance
HOMO EnergyRelatively low (negative value)Indicates energy of the outermost electrons.
LUMO EnergyLow (less negative or small positive value)Indicates energy of the lowest-energy empty orbital.
HOMO-LUMO GapModerateRelates to chemical stability and electronic transitions.
Electron Density on Sulfonyl SulfurPartially positive (δ+)Indicates an electrophilic center.
Electron Density on Carbonyl CarbonPartially positive (δ+)Indicates another electrophilic center.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be used to interpret or verify experimental data. DFT calculations are commonly used to simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

IR Spectroscopy: Calculations would predict the vibrational frequencies corresponding to the stretching and bending of bonds. Key predicted peaks would include the S=O stretches of the sulfonyl chloride, the C=O stretch of the ester, and various C-C and C-H vibrations of the aromatic ring.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for the ¹H and ¹³C nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: The electronic transitions, calculated by methods like Time-Dependent DFT (TD-DFT), would predict the wavelengths of maximum absorption (λmax), corresponding to the promotion of an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO.

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, primarily around the ester and chlorosulfonyl groups. Conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which identifies the most stable, low-energy conformations (global and local minima) and the energy barriers to rotation. Such analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions. For this compound, this would typically involve studying its reactions with nucleophiles, as the sulfonyl chloride group is highly reactive.

Transition State Analysis

When this compound reacts, it must pass through a high-energy transition state (TS). Computational modeling can locate the precise geometry and energy of this TS. By analyzing the vibrational frequencies of the TS structure, a single imaginary frequency is identified, which corresponds to the motion along the reaction coordinate, confirming that the structure is indeed a true transition state connecting reactants and products. This analysis provides a snapshot of the bond-breaking and bond-forming processes.

Reaction Energy Profiles

A reaction energy profile is a plot of the energy of the system as the reaction progresses from reactants to products. By calculating the energies of the reactants, transition states, any intermediates, and the final products, a complete energy profile can be constructed. This profile reveals key thermodynamic and kinetic information:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Enthalpy of Reaction (ΔH): The energy difference between the products and reactants, indicating whether the reaction is exothermic or endothermic.

For example, in the reaction of this compound with an amine to form a sulfonamide, the profile would show the energy required to overcome the transition state for the nucleophilic attack on the sulfur atom and the subsequent loss of the chloride ion.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Molecular Dynamics Simulations

The primary interactions governing the behavior of this compound in a condensed phase or in solution would include:

Dipole-Dipole Interactions: The molecule possesses several polar functional groups, including the chlorosulfonyl (-SO₂Cl) and the methyl ester (-COOCH₃) groups. The uneven distribution of electron density creates permanent molecular dipoles, leading to significant electrostatic interactions between molecules.

Halogen Bonding: The bromine atom attached to the benzene ring can act as a halogen bond donor. This occurs due to a region of positive electrostatic potential on the outermost surface of the bromine atom, known as a σ-hole, which can interact favorably with electron-rich atoms like oxygen or nitrogen on neighboring molecules. rsc.orgresearchgate.net

Dispersion Forces: These forces are present in all molecules and are a dominant component of the interaction energy for brominated aromatic compounds. rsc.org The large electron cloud of the bromine atom and the aromatic ring make these interactions particularly significant.

π-π Stacking: The aromatic benzene rings can interact with each other through π-π stacking, where the electron-rich π systems of adjacent rings align. The substitution pattern on the ring will influence the geometry and strength of these interactions.

Specific Solvent Interactions: In a polar solvent like water, the sulfonyl oxygens would be expected to act as hydrogen bond acceptors. nih.gov The presence of cosolvents can further influence molecular aggregation and solubility by altering the hydration of different parts of the molecule and disrupting the hydrogen bonding network of water. nih.gov

An MD simulation of this compound would likely reveal a complex interplay of these forces, dictating its solubility, aggregation behavior, and orientation in solution. The sulfonyl chloride and bromo substituents would be key sites for strong intermolecular contacts. nih.govfgcu.edu

Structure-Reactivity Relationship Studies

Computational approaches are instrumental in elucidating how the specific arrangement of atoms in this compound influences its chemical reactivity. The primary site of reactivity is the sulfonyl chloride group, which is a potent electrophile.

Key Structural Features and Their Influence on Reactivity:

Electrophilic Sulfonyl Sulfur: The sulfur atom in the chlorosulfonyl group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by nucleophiles. Computational studies on aromatic sulfonyl chlorides confirm that this electrophilicity is a key determinant of their reactivity. researchgate.net

Influence of Ring Substituents: The reactivity of the sulfonyl chloride is modulated by the other substituents on the benzene ring—the bromine atom and the methyl ester group.

Both the bromo and methyl ester groups are electron-withdrawing, which further increases the electrophilicity of the sulfonyl sulfur atom.

Quantitative Structure-Activity Relationship (QSAR) studies on related aromatic sulfonamides have established clear correlations between the electronic properties of ring substituents and the compound's activity, a principle that applies to the reactivity of sulfonyl chlorides as well. afantitis.comresearchgate.netnih.govresearchgate.net The Hammett equation, for instance, is often used to correlate the reaction rates of aromatic sulfonyl chlorides with the electronic nature of their substituents. researchgate.net

Leaving Group Ability: The chloride ion is an effective leaving group, which facilitates nucleophilic substitution at the sulfur center. The stability and reactivity of sulfonyl chlorides are intermediate compared to the more robust sulfonyl fluorides and the more reactive sulfonyl bromides. nih.gov

Computational methods such as Density Functional Theory (DFT) can be used to model the reaction pathways for nucleophilic attack on the sulfonyl group. These calculations can determine activation energies and transition state geometries, providing a quantitative understanding of reactivity.

Predicted Reactivity Parameters:

While specific calculated values for this compound are not published, DFT calculations would likely yield the following insights, which are summarized in the table below.

Computational ParameterPredicted Finding for this compoundImplication for Reactivity
Electrostatic Potential Map High positive potential (blue region) on the sulfur atom of the -SO₂Cl group.Confirms the sulfur atom as the primary electrophilic site for nucleophilic attack.
LUMO Energy A low-lying Lowest Unoccupied Molecular Orbital (LUMO) localized on the -SO₂Cl group.Indicates a high susceptibility to react with nucleophiles (electron donors).
Transition State Energy Relatively low activation energy for nucleophilic substitution reactions (e.g., hydrolysis, aminolysis).Suggests the compound is a reactive electrophile, readily undergoing substitution.
Substituent Effects Electron-withdrawing bromo and methyl ester groups stabilize the transition state of nucleophilic attack.Enhances the overall reactivity of the sulfonyl chloride group compared to an unsubstituted benzoyl sulfonyl chloride.

These computational approaches provide a framework for predicting the chemical behavior of this compound, highlighting its nature as a strong electrophile whose reactivity is fine-tuned by the electronic effects of its aromatic substituents.

Conclusion and Future Perspectives in Methyl 4 Bromo 3 Chlorosulfonyl Benzoate Research

Synthesis of Novel Analogs with Enhanced Chemical Properties

The core structure of Methyl 4-bromo-3-(chlorosulfonyl)benzoate offers several avenues for the synthesis of novel analogs with potentially enhanced or tailored chemical properties. Future research could systematically explore modifications at key positions to influence reactivity, solubility, and electronic properties.

One primary area of investigation would be the derivatization of the sulfonyl chloride group. Reaction with a diverse range of amines, alcohols, and thiols could yield a library of corresponding sulfonamides, sulfonates, and thioesters. These new analogs could exhibit a wide spectrum of chemical and physical properties, making them suitable for various applications, from intermediates in organic synthesis to novel materials.

Another key area for analog development lies in the substitution of the bromine atom. Through cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, a vast array of aryl, heteroaryl, or alkynyl groups could be introduced at the 4-position. This would not only create a diverse set of novel compounds but also allow for the fine-tuning of their electronic and steric properties.

Analog Class Potential Modification Anticipated Property Enhancement
SulfonamidesReaction of the sulfonyl chloride with various primary and secondary aminesAltered solubility, potential for biological activity, introduction of new functional groups
SulfonatesReaction of the sulfonyl chloride with a range of alcohols and phenolsModified reactivity, potential as leaving groups in further transformations
Cross-Coupled ProductsSubstitution of the bromine atom via Suzuki, Stille, or other cross-coupling reactions with boronic acids, organostannanes, etc.Tunable electronic properties, extension of conjugation, creation of complex molecular architectures

Expansion of Synthetic Utility and Reaction Scope

The synthetic utility of this compound is largely defined by the reactivity of its sulfonyl chloride and bromo-aryl functionalities. A significant future direction would be to expand the repertoire of known reactions and explore its utility as a versatile building block in organic synthesis.

The sulfonyl chloride group is a powerful electrophile, readily reacting with nucleophiles. Beyond simple sulfonamide formation, its reactivity in cycloaddition reactions or as a precursor to sulfonyl radicals could be explored. Furthermore, its role in the synthesis of heterocyclic compounds, where the sulfonyl group can act as a linchpin in ring formation, warrants investigation.

The presence of both a bromo and a sulfonyl chloride group on the same aromatic ring allows for sequential and site-selective reactions. For instance, the bromine atom could be utilized in a metal-catalyzed cross-coupling reaction, followed by the transformation of the sulfonyl chloride group, or vice versa. This orthogonal reactivity is a key feature that could be exploited for the efficient construction of complex molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability. The integration of this compound into such systems represents a promising future direction.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for reactions involving highly reactive species like sulfonyl chlorides. The development of robust flow protocols for the synthesis and subsequent derivatization of this compound could lead to higher yields, improved purity, and safer handling of this reactive compound.

Furthermore, its use in automated synthesis platforms could accelerate the discovery of new derivatives. By combining robotic handling with in-line analysis, high-throughput screening of reaction conditions and the rapid generation of compound libraries based on the this compound scaffold could be achieved.

Addressing Current Challenges in its Chemical Applications

While the potential of this compound is significant, there are inherent challenges associated with its use that need to be addressed in future research. The high reactivity of the sulfonyl chloride group can lead to issues with stability and selectivity.

A key challenge is the moisture sensitivity of the sulfonyl chloride, which can hydrolyze to the corresponding sulfonic acid. Research into more stable formulations or in situ generation methods could mitigate this issue. Furthermore, controlling the chemoselectivity in reactions with multifunctional nucleophiles, where reaction can occur at either the sulfonyl chloride or the ester group, is another area that requires further investigation.

Developing milder and more selective reaction conditions for the transformation of both the sulfonyl chloride and the bromo groups will be crucial for expanding the compound's applicability and making it a more user-friendly reagent for synthetic chemists.

Emerging Directions for Future Research and Development

Looking ahead, several emerging areas of research could benefit from the unique properties of this compound and its derivatives.

In medicinal chemistry, the sulfonamide group is a well-established pharmacophore found in numerous drugs. The diverse library of sulfonamide analogs that can be synthesized from this compound could be screened for various biological activities.

In materials science, the rigid aromatic core and the potential for extensive derivatization make this compound an interesting building block for the synthesis of novel polymers, organic electronics, or functional materials. The introduction of different functional groups via the sulfonyl chloride and bromo moieties could be used to tune the optical and electronic properties of these materials.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain temperatures below 0°C during sulfonation to prevent decomposition of the chlorosulfonyl group .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
  • Yield Monitoring : Reaction yields (~60–75%) can be improved by slow addition of chlorosulfonic acid to avoid side reactions .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.-5°C to 5°CPrevents hydrolysis of Cl-SO₂ group
SolventDry CH₂Cl₂ or DCMEnhances solubility of intermediates
CatalystH₂SO₄ (0.1 eq)Minimizes ester hydrolysis

Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the methyl ester singlet at δ ~3.9 ppm and aromatic protons (δ 7.5–8.3 ppm) split due to adjacent bromine and sulfonyl groups .
    • ¹³C NMR : Confirm the ester carbonyl at δ ~165 ppm and sulfonyl carbon at δ ~115 ppm .
  • X-ray Crystallography : Use SHELXL for refinement (). Key metrics:
    • R-factor : Aim for <0.05 for high-resolution data.
    • Torsion Angles : Validate planarity of the benzene ring and orientation of substituents .

Q. Table 2: Key Spectroscopic Signatures

TechniqueDiagnostic Peaks/Features
IRS=O stretch (1360–1180 cm⁻¹), C=O (1720 cm⁻¹)
Mass SpecMolecular ion peak at m/z 313.55 (M⁺)

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; the compound is a respiratory irritant.
  • Reactivity Management : Store separately from alkaline materials (e.g., NaOH) to prevent exothermic decomposition .

Advanced: How do electronic effects of substituents influence the reactivity of the chlorosulfonyl group in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing bromine and chlorosulfonyl groups create a strongly electrophilic aromatic system:

  • Nucleophilic Aromatic Substitution (NAS) : The para-bromo group directs nucleophiles (e.g., amines) to the meta position relative to the sulfonyl group.
  • Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) exhibit lower reactivity due to steric hindrance from the ester group .

Contradiction Analysis :
Some studies report unexpected para-substitution in polar aprotic solvents (e.g., DMF), likely due to solvent stabilization of transition states .

Advanced: What are the challenges in interpreting NMR data for this compound, especially regarding spin-spin coupling and chemical shift anisotropy?

Methodological Answer:

  • Spin-Spin Coupling : The bromine atom (I = 3/2) induces splitting in adjacent protons, but its quadrupolar nature broadens peaks, complicating integration.
  • Chemical Shift Anisotropy (CSA) : The sulfonyl group’s strong deshielding effect distorts aromatic proton shifts. Use ¹H-¹³C HSQC to resolve overlapping signals .

Case Study :
In DMSO-d₆, the sulfonyl group’s hydrogen bonding causes upfield shifts of ~0.3 ppm for aromatic protons, necessitating solvent-specific reference tables .

Advanced: Can computational methods predict the regioselectivity of nucleophilic attacks on this compound, and how do solvent effects modulate these outcomes?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states. The lowest-energy pathway typically favors attack at the C-3 position (meta to sulfonyl).
  • Solvent Effects :
    • Polar Solvents (e.g., DMSO) : Stabilize charged intermediates, accelerating NAS but reducing selectivity.
    • Nonpolar Solvents (e.g., toluene) : Enhance regioselectivity but slow reaction kinetics .

Q. Table 3: Computed Activation Energies (kcal/mol)

SolventC-3 AttackC-5 Attack
DMSO12.414.1
Toluene15.218.7

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